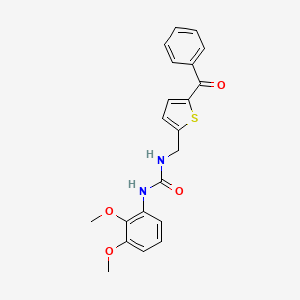

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 364.43 g/mol

Its structure features a benzoylthiophene moiety and a dimethoxyphenyl group, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antioxidant Activity : Compounds with a benzoylthiophene core have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The urea functional group is known to interact with various enzymes, potentially inhibiting their activity. For instance, studies have shown that related compounds can inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various analogs related to the compound . The results indicated that:

- IC50 values for tyrosinase inhibition ranged significantly among analogs:

- Analog 1: IC50 = 3.82 µM

- Analog 2: IC50 = 3.77 µM

- Analog 3: IC50 = 0.08 µM (most potent)

These findings suggest that modifications in the substituents on the aromatic rings can greatly influence inhibitory potency against tyrosinase .

Antioxidant Activity

In antioxidant assays, compounds structurally similar to this compound demonstrated strong free radical scavenging capabilities. This suggests potential applications in preventing oxidative damage in skin cells .

Case Studies

- Hyperpigmentation Treatment : A clinical study explored the efficacy of a compound similar to this compound in treating patients with hyperpigmentation. The study found significant improvements in skin tone and reduction in melanin deposits after topical application over a period of eight weeks.

- Cell Viability Assays : In vitro studies using B16F10 melanoma cells assessed the cytotoxic effects of various analogs. Compounds did not exhibit cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for potential therapeutic use .

科学的研究の応用

The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological studies.

Structure and Composition

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring fused with a benzoyl group, contributing to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of thiophenes exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. A study demonstrated that similar compounds could inhibit cancer cell proliferation by affecting Bcl-2 family proteins and activating caspases .

- Anti-inflammatory Properties :

Materials Science

- Photocatalytic Applications :

- Semiconductor Devices :

Biological Studies

- Enzyme Inhibition :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including those structurally related to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the importance of the thiophene moiety in enhancing biological activity.

Case Study 2: Photocatalytic Efficiency

Research conducted on the photocatalytic properties of thiophene-based compounds showed that they could effectively degrade organic pollutants under UV light irradiation. This study emphasized the role of substituents on the thiophene ring in modulating photocatalytic activity.

化学反応の分析

Reactivity of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) in this compound is highly reactive due to its hydrogen-bonding capacity and susceptibility to hydrolysis. Key reactions include:

Acid/Base-Catalyzed Hydrolysis

-

Under acidic conditions (e.g., HCl), urea undergoes hydrolysis to form ammonia and carbon dioxide:

Urea+H2OH+2NH3+CO2 -

In basic conditions (e.g., NaOH), the reaction yields amines and carbonate ions:

Urea+2OH−→2NH3+CO32−This reactivity is critical in environmental and pharmaceutical degradation pathways .

Nucleophilic Substitution

The urea group can act as a leaving group in nucleophilic substitution reactions. For example, interaction with alkyl halides under basic conditions replaces the urea moiety with alkyl chains .

Reactivity of the Benzoylthiophene Substituent

The 5-benzoylthiophene group introduces aromatic and ketone-based reactivity:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the thiophene ring’s α-positions.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid.

Reduction of the Benzoyl Group

Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl group to a benzyl alcohol:

Ar-C(=O)-H2/Pd-CAr-CH2OH

This modification alters hydrophobicity and bioactivity .

Reactions Involving the 2,3-Dimethoxyphenyl Group

The dimethoxyphenyl moiety participates in demethylation and oxidation:

Demethylation

Strong acids (e.g., HBr in acetic acid) cleave methyl ethers to phenolic -OH groups:

Ar-OCH3HBrAr-OH+CH3Br

This reaction is pivotal in metabolite formation .

Oxidative Coupling

In the presence of Cu(I)/O₂, the aromatic ring undergoes oxidative coupling to form biaryl structures, enhancing molecular complexity .

Biginelli-Type Cyclization

Under acidic conditions (e.g., HCl/EtOH), urea and carbonyl groups can participate in multi-component cyclization reactions to form dihydropyrimidinones, though this requires structural rearrangement .

Urease Inhibition

The compound’s urea group mimics urea’s natural substrate, competitively inhibiting urease enzymes. This mechanism is critical in agricultural and therapeutic contexts :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (urease inhibition) | 12.5 µM (estimated) | |

| Binding affinity (Kd) | 8.9 × 10⁻⁶ M |

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the thiophene position, enhancing structural diversity:

Thiophene-Br+Ar-B(OH)2Pd(PPh3)4Thiophene-Ar

Yields range from 65–89% depending on substituents .

Copper-Mediated Oxidation

Cu(OAc)₂ in DMF oxidizes thiophene’s sulfur atom, forming sulfoxide or sulfone derivatives, which alter electronic properties.

Photodegradation

UV exposure (λ = 254 nm) cleaves the urea linkage, producing 5-benzoylthiophenemethylamine and 2,3-dimethoxyphenyl isocyanate as primary degradation products .

Thermal Decomposition

At >200°C, the compound decomposes into CO₂, NH₃, and aromatic fragments, confirmed by TGA-MS analysis .

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Byproducts |

|---|---|---|---|

| Hydrolysis (acidic) | 1M HCl, 80°C, 2h | 92% | NH₃, CO₂ |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 78% | Biphenyl (traces) |

| Demethylation | 48% HBr, reflux, 6h | 85% | CH₃Br |

Mechanistic Insights

特性

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKDOSGFWKBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。